2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1334149-04-0
VCID: VC2829069
InChI: InChI=1S/C10H8N2O2.ClH/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H
SMILES: C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O.Cl
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

CAS No.: 1334149-04-0

Cat. No.: VC2829069

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride - 1334149-04-0

Specification

CAS No. 1334149-04-0
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name 2-phenyl-1H-imidazole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H8N2O2.ClH/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H
Standard InChI Key FKITVMQUJAEGBU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O.Cl
Canonical SMILES C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O.Cl

Introduction

2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound with significant interest in pharmaceutical and chemical research. It is a derivative of imidazole, a five-membered ring system containing two nitrogen atoms, which is widely used in various biological and chemical applications. This compound is particularly noted for its potential in drug development due to its structural similarity to other biologically active molecules.

Synthesis and Preparation

The synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the preparation of its parent compound, 2-phenyl-1H-imidazole-4-carboxylic acid, followed by conversion into the hydrochloride salt. The parent compound can be synthesized through various methods, including the condensation of imidazole derivatives with appropriate carboxylic acid precursors.

Synthesis Steps

  • Starting Materials: The synthesis often begins with imidazole or its derivatives, which are reacted with phenyl-containing compounds to form the 2-phenyl-1H-imidazole core.

  • Carboxylation: The introduction of a carboxylic acid group at the 4-position can be achieved through various chemical transformations, such as the Arndt-Eistert homologation or similar methods .

  • Salt Formation: The hydrochloride salt is formed by reacting the carboxylic acid with hydrochloric acid.

Applications and Research Findings

2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is of interest in pharmaceutical research due to its structural similarity to compounds with biological activity. While specific applications for this compound are not widely documented, its derivatives and related compounds have shown potential in various therapeutic areas.

Biological Activity

  • Imidazole Derivatives: These compounds are known for their antimicrobial, antifungal, and antiviral properties. They are also used in the development of drugs targeting specific enzymes or receptors.

  • Cancer Research: Related compounds have been explored for their anticancer properties, often acting as inhibitors of enzymes involved in cancer cell proliferation .

Safety and Handling

Handling 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride requires caution due to its potential irritant properties.

Safety Data

Safety ParameterInformation
Signal WordWarning
Hazard StatementsH315, H319, H335
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P362, P403+P233, P405, P501

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